molecular formula C4H10O B13830624 1-Butanol-1,1,2,2,3,3-d6

1-Butanol-1,1,2,2,3,3-d6

Cat. No.: B13830624
M. Wt: 80.16 g/mol
InChI Key: LRHPLDYGYMQRHN-PWDWWLAZSA-N
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Description

1-Butanol-1,1,2,2,3,3-d6 is a deuterated form of 1-butanol, an alcohol with the chemical formula C4H9OH. In this compound, six hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification makes it particularly useful in various scientific research applications, especially in spectroscopy and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butanol-1,1,2,2,3,3-d6 can be synthesized through the catalytic hydrogenation of 1-butene-1,1,2,2,3,3-d6. The reaction typically involves the use of a deuterium gas source and a suitable catalyst such as palladium or platinum under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound involves the deuteration of 1-butene using deuterium gas in the presence of a catalyst. The process is carried out in specialized reactors designed to handle deuterium gas safely and efficiently .

Chemical Reactions Analysis

Types of Reactions

1-Butanol-1,1,2,2,3,3-d6 undergoes various chemical reactions typical of alcohols, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Butanal, Butanoic acid

    Reduction: Butane

    Substitution: Alkyl halides (e.g., butyl chloride, butyl bromide)

Scientific Research Applications

1-Butanol-1,1,2,2,3,3-d6 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 1-butanol-1,1,2,2,3,3-d6 is similar to that of non-deuterated 1-butanol. It interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The presence of deuterium can alter the kinetic isotope effects, providing insights into reaction mechanisms and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butanol-1,1,2,2,3,3-d6 is unique due to its deuterium content, which makes it particularly valuable in spectroscopic studies and kinetic isotope effect experiments. The presence of deuterium provides distinct advantages in tracing and analyzing chemical and biological processes.

Properties

Molecular Formula

C4H10O

Molecular Weight

80.16 g/mol

IUPAC Name

1,1,2,2,3,3-hexadeuteriobutan-1-ol

InChI

InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i2D2,3D2,4D2

InChI Key

LRHPLDYGYMQRHN-PWDWWLAZSA-N

Isomeric SMILES

[2H]C([2H])(C)C([2H])([2H])C([2H])([2H])O

Canonical SMILES

CCCCO

Origin of Product

United States

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